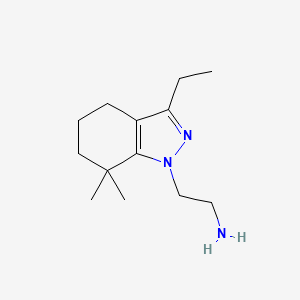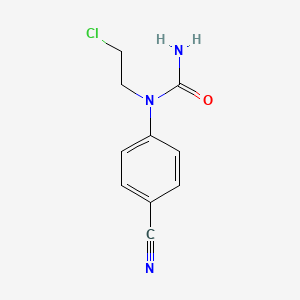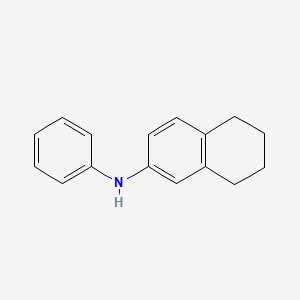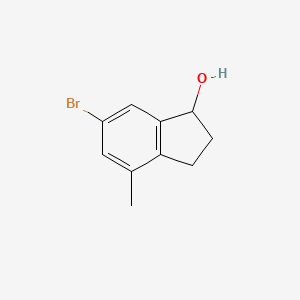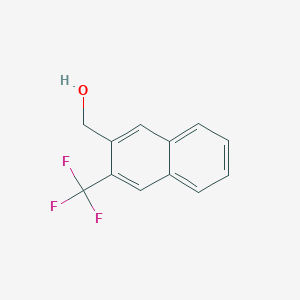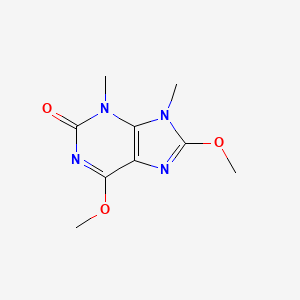
6,8-Dimethoxy-3,9-dimethyl-3,9-dihydro-2H-purin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dimethoxy-3,9-dimethyl-3,9-dihydro-2H-purin-2-one is a chemical compound with a unique structure that falls under the category of purine derivatives This compound is characterized by its two methoxy groups at positions 6 and 8, and two methyl groups at positions 3 and 9 on the purine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-3,9-dimethyl-3,9-dihydro-2H-purin-2-one typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine precursor with appropriate methoxy and methyl substituents. The reaction conditions often require the use of strong bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Catalysts and advanced purification techniques like crystallization and chromatography are often employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6,8-Dimethoxy-3,9-dimethyl-3,9-dihydro-2H-purin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a wide range of substituted purine derivatives with varying functional groups.
科学的研究の応用
6,8-Dimethoxy-3,9-dimethyl-3,9-dihydro-2H-purin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6,8-Dimethoxy-3,9-dimethyl-3,9-dihydro-2H-purin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit DNA or RNA synthesis by targeting nucleic acid polymerases or other related enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6,8-Dimethoxy-3,9-dimethyl-3,9-dihydro-2H-purin-2-one: shares structural similarities with other purine derivatives such as caffeine, theobromine, and theophylline.
Caffeine: Known for its stimulant effects, caffeine has three methyl groups and is widely consumed in beverages.
Theobromine: Found in chocolate, theobromine has two methyl groups and is known for its mild stimulant effects.
Theophylline: Used in medicine, theophylline has two methyl groups and is used to treat respiratory diseases like asthma.
Uniqueness
What sets this compound apart is its unique substitution pattern with methoxy groups at positions 6 and 8, which may confer distinct chemical and biological properties. This unique structure allows it to interact differently with molecular targets compared to other purine derivatives, potentially leading to novel applications and effects.
特性
分子式 |
C9H12N4O3 |
|---|---|
分子量 |
224.22 g/mol |
IUPAC名 |
6,8-dimethoxy-3,9-dimethylpurin-2-one |
InChI |
InChI=1S/C9H12N4O3/c1-12-7-5(6(15-3)11-8(12)14)10-9(16-4)13(7)2/h1-4H3 |
InChIキー |
QRSWYGRKBKPMBI-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=NC(=O)N2C)OC)N=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)
![3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine](/img/structure/B11882418.png)
